![molecular formula C15H17N3O B14915467 2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)
2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Harmine can be synthesized through several methods. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . Another method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde to form the beta-carboline structure .
Industrial Production Methods
Industrial production of harmine typically involves extraction from natural sources, such as Peganum harmala seeds. The seeds are ground and subjected to solvent extraction, followed by purification using techniques like chromatography .
化学反応の分析
Types of Reactions
Harmine undergoes various chemical reactions, including:
Oxidation: Harmine can be oxidized to form harmaline, another beta-carboline alkaloid.
Reduction: Harmine can be reduced to form dihydroharmine.
Substitution: Harmine can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, such as halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
Oxidation: Harmaline
Reduction: Dihydroharmine
Substitution: Various substituted harmine derivatives
科学的研究の応用
Harmine has a wide range of scientific research applications:
作用機序
Harmine exerts its effects through various molecular targets and pathways:
Central Nervous System: Harmine acts as a central nervous system stimulant by inhibiting the enzyme monoamine oxidase A (MAO-A), leading to increased levels of neurotransmitters like serotonin and dopamine.
Cellular Pathways: Harmine has been shown to inhibit the DYRK1A kinase, which is involved in cell proliferation and differentiation.
類似化合物との比較
Similar Compounds
Harmaline: Another beta-carboline alkaloid with similar properties to harmine.
Tetrahydroharmine: A reduced form of harmine with different pharmacological effects.
Norharmane: A beta-carboline alkaloid with distinct biological activities.
Uniqueness of Harmine
Harmine is unique due to its dual role as a central nervous system stimulant and its potential therapeutic applications in various medical conditions . Its ability to inhibit both MAO-A and DYRK1A sets it apart from other similar compounds .
特性
分子式 |
C15H17N3O |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)ethanamine |
InChI |
InChI=1S/C15H17N3O/c1-10-15-13(5-7-17-10)12-4-3-11(19-2)9-14(12)18(15)8-6-16/h3-5,7,9H,6,8,16H2,1-2H3 |
InChIキー |
TUGIRRVYIGPFGT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



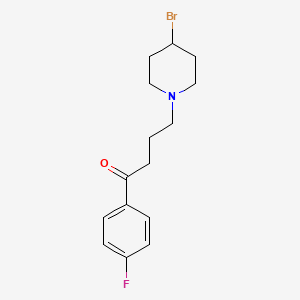
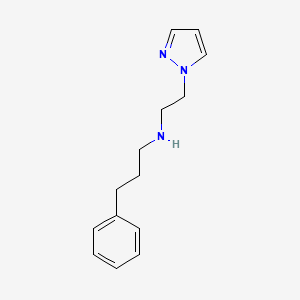
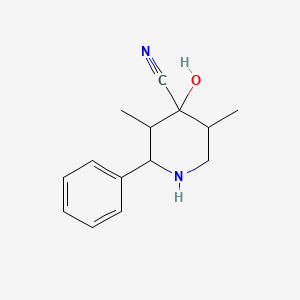
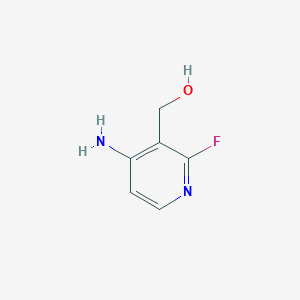

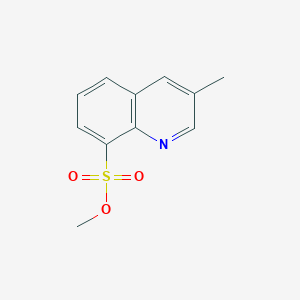
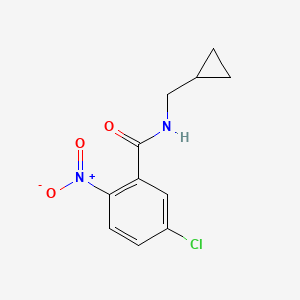
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)
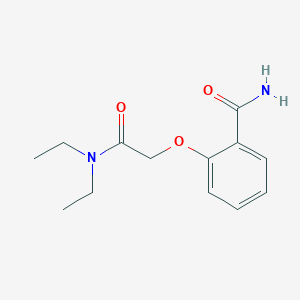
![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)


